molecular formula C16H15ClO3 B14020936 Methyl 4-(benzyloxy)-3-chloro-2-methylbenzoate

Methyl 4-(benzyloxy)-3-chloro-2-methylbenzoate

Cat. No.: B14020936
M. Wt: 290.74 g/mol
InChI Key: WZLYMESAQOUTAS-UHFFFAOYSA-N
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Description

Methyl 4-(benzyloxy)-3-chloro-2-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group, a chlorine atom, and a methyl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(benzyloxy)-3-chloro-2-methylbenzoate typically involves the esterification of 4-(benzyloxy)-3-chloro-2-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form a benzoic acid derivative.

    Reduction: The chlorine atom can be reduced to form a methyl group, resulting in the formation of a methylated benzoate.

    Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products:

    Oxidation: Formation of 4-(benzyloxy)-3-chloro-2-methylbenzoic acid.

    Reduction: Formation of 4-(benzyloxy)-2,3-dimethylbenzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(benzyloxy)-3-chloro-2-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 4-(benzyloxy)-3-chloro-2-methylbenzoate exerts its effects depends on the specific context of its use. In biochemical assays, it may interact with enzymes or receptors, modulating their activity. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the chlorine atom can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    Methyl 4-(benzyloxy)-2-methylbenzoate: Lacks the chlorine atom, resulting in different reactivity and applications.

    Methyl 4-(benzyloxy)-3-methylbenzoate: The position of the methyl group is different, affecting the compound’s properties.

    Methyl 4-(benzyloxy)-3-chlorobenzoate: Lacks the additional methyl group, leading to variations in chemical behavior.

Uniqueness: Methyl 4-(benzyloxy)-3-chloro-2-methylbenzoate is unique due to the specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of both a chlorine atom and a benzyloxy group allows for diverse chemical modifications and applications in various fields.

Biological Activity

Methyl 4-(benzyloxy)-3-chloro-2-methylbenzoate is an organic compound that has garnered attention in medicinal chemistry and biological research due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and discusses relevant research findings, case studies, and a comparative analysis with structurally similar compounds.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • Molecular Formula : C16H15ClO3
  • Functional Groups : Methyl ester, benzyloxy group, and chloro substituent on the aromatic ring.

This unique combination of functional groups influences its reactivity and interactions with biological targets, enhancing its potential therapeutic applications.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The presence of the benzyloxy group enhances the compound's interaction with microbial targets, potentially modulating enzyme activity or receptor binding. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, indicating its potential as an antimicrobial agent.

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Similar compounds have demonstrated efficacy against different cancer cell lines. For instance, studies have highlighted that certain derivatives show potent cytotoxic effects in breast cancer cell lines (e.g., MCF-7 and MDA-MB-231), with enhanced activity observed when combined with established chemotherapeutic agents like doxorubicin . The mechanism of action may involve apoptosis induction through modulation of signaling pathways related to cell survival and proliferation.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals differences in biological activity based on substituent variations:

Compound NameStructural DifferencesBiological Activity
Methyl 4-(benzyloxy)-3-bromo-2-methylbenzoateContains a bromo group instead of a chloro groupEnhanced anticancer activity
Methyl 4-(benzyloxy)-3-fluoro-2-methylbenzoateContains a fluoro group instead of a chloro groupModerate antimicrobial properties
Methyl 4-(benzyloxy)-2-methylbenzoateLacks the chloro substituent on the aromatic ringReduced biological activity
Methyl 4-hydroxy-3-chloro-2-methylbenzoateLacks the benzyloxy groupVariable activity depending on context

The presence of halogen atoms (Cl, Br) in these compounds often correlates with increased potency against cancer cells due to their electron-withdrawing effects, which can enhance binding affinity to biological targets.

Case Studies

  • Antimicrobial Efficacy : A study investigated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent for treating bacterial infections.
  • Cytotoxicity in Cancer Cells : In vitro studies demonstrated that this compound exhibited IC50 values in the micromolar range against various cancer cell lines. The combination treatment with doxorubicin resulted in synergistic effects, enhancing apoptosis rates significantly compared to monotherapy .

Properties

Molecular Formula

C16H15ClO3

Molecular Weight

290.74 g/mol

IUPAC Name

methyl 3-chloro-2-methyl-4-phenylmethoxybenzoate

InChI

InChI=1S/C16H15ClO3/c1-11-13(16(18)19-2)8-9-14(15(11)17)20-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3

InChI Key

WZLYMESAQOUTAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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